Cas no 2229670-99-7 (3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol)

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol
- EN300-1922623
- 2229670-99-7
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- インチ: 1S/C10H11BrO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h2-5,7,12H,6H2,1H3/b3-2+
- InChIKey: MKXJGCVDXVNXEL-NSCUHMNNSA-N
- SMILES: BrC1C=CC(/C=C/CO)=CC=1OC
計算された属性
- 精确分子量: 241.99424g/mol
- 同位素质量: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 2.3
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922623-1.0g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 1g |
$928.0 | 2023-06-01 | ||
Enamine | EN300-1922623-5g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1922623-0.25g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1922623-0.05g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1922623-10.0g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 10g |
$3992.0 | 2023-06-01 | ||
Enamine | EN300-1922623-10g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1922623-0.1g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1922623-5.0g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 5g |
$2692.0 | 2023-06-01 | ||
Enamine | EN300-1922623-1g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1922623-0.5g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 0.5g |
$739.0 | 2023-09-17 |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-olに関する追加情報
Professional Introduction to 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol (CAS No. 2229670-99-7)
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol, with the chemical formula C9H9BrO2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2229670-99-7, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both bromine and methoxy substituents on the aromatic ring, coupled with the allylic alcohol functional group, makes it a versatile intermediate for synthesizing various bioactive molecules.
The structure of 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol features a propenyl side chain attached to a phenyl ring that is substituted at the 4-position with a bromine atom and at the 3-position with a methoxy group. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The allylic alcohol moiety is particularly noteworthy, as it can participate in various chemical reactions, including oxidation, reduction, and coupling reactions, making it a valuable building block in organic synthesis.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both bromine and methoxy groups. These substituents are known to enhance the binding affinity and selectivity of molecules towards certain biological receptors. For instance, studies have shown that bromo-substituted aromatic compounds often exhibit potent activity against various diseases, including cancer and infectious disorders. The methoxy group, on the other hand, can modulate the metabolic stability and solubility of drug candidates, thereby improving their pharmacokinetic profiles.
One of the most compelling aspects of 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol is its utility as a precursor in the synthesis of more complex pharmaceutical agents. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in critical biological pathways. For example, recent studies have demonstrated its role in generating derivatives that exhibit inhibitory activity against kinases and other enzymes implicated in tumor progression. The bromine atom in particular has been exploited to facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
The pharmaceutical applications of 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol extend beyond oncology. Emerging research suggests its potential in addressing neurological disorders, where precise modulation of receptor interactions is paramount. The compound’s ability to engage with multiple targets makes it a promising candidate for developing multitargeted therapeutics. Such an approach could lead to more effective treatments with reduced side effects compared to traditional single-target drugs.
In addition to its synthetic value, 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol has been investigated for its role in material science applications. The unique electronic properties of brominated aromatic compounds make them suitable for use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. The methoxy group, while primarily known for its role in drug design, also contributes to the stability and processing characteristics of these materials.
The synthesis of 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include bromination of a methoxymethyl-substituted benzene derivative followed by propenyllation via an allylic substitution reaction. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields.
The regioselectivity observed during the synthesis underscores the importance of understanding electronic effects and steric hindrance in designing efficient synthetic routes. For instance, directing bromination to the 4-position rather than other possible sites relies on optimizing reaction conditions such as solvent choice and catalyst loading. Similarly, controlling the position of propenylation requires careful consideration of reaction parameters to ensure high selectivity.
Evaluation of 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol’s biological activity often involves high-throughput screening (HTS) campaigns to identify hits against diverse targets. Once promising candidates are identified, medicinal chemists employ structure-based drug design (SBDD) or ligand-based drug design (LBDD) strategies to optimize their potency and selectivity. The allylic alcohol functionality, being highly reactive, offers numerous opportunities for derivatization through halogenation, alkylation, or etherification.
The development of novel synthetic methodologies continues to drive innovation in accessing complex molecular architectures like those found in 3-(4-bromo-3-methoxyphenyl)propenol derivatives. Techniques such as flow chemistry have enabled continuous processing of sensitive intermediates under controlled conditions, enhancing reproducibility and scalability.
In conclusion,the significance of 3-(4-bromo-beta'-methoxyphenyl)-beta'-hydroxypropene (CAS No: 2229670_99_7) lies not only in its structural versatility but also in its broad applicability across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance as a tool for developing next-generation therapeutics addressing some of today’s most pressing medical challenges.
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